2-methylcyclobutane-1,3-diol, Mixture of diastereomers
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Overview
Description
2-Methylcyclobutane-1,3-diol is a chemical compound that exists as a mixture of diastereomers. This compound has gained significant attention in scientific research due to its potential biological activity and various applications in different fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methylcyclobutane-1,3-diol can be achieved through various methods. One common approach involves the selective isomerization of cyclic diols enabled by hydrogen atom transfer photocatalysis and boronic acid-mediated transient thermodynamic control. This method selectively generates less stable cis products from the otherwise favored trans isomers . Another approach involves the use of SmI2 and HMPA, which facilitates the 1,4-addition to give a mixture of diastereomers .
Industrial Production Methods
Industrial production methods for 2-methylcyclobutane-1,3-diol are not well-documented in the literature. the synthesis methods mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and catalysts.
Chemical Reactions Analysis
Types of Reactions
2-Methylcyclobutane-1,3-diol undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize 2-methylcyclobutane-1,3-diol.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed for the reduction of this compound.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or hydrocarbons.
Scientific Research Applications
2-Methylcyclobutane-1,3-diol has various scientific research applications due to its unique structure and reactivity. It is used in:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In studies related to enzyme catalysis and metabolic pathways.
Industry: Used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of 2-methylcyclobutane-1,3-diol involves its interaction with molecular targets and pathways. The compound can undergo selective epimerization via transient thermodynamic control, which allows for the generation of distinct stereoisomers. This process is facilitated by hydrogen atom transfer photocatalysis and boronic acid-mediated transient thermodynamic control .
Comparison with Similar Compounds
Similar Compounds
Cyclobutane-1,2-diol: Another cyclobutane derivative with similar structural features.
Cyclobutane-1,3-diol: Lacks the methyl group present in 2-methylcyclobutane-1,3-diol.
2-Methylcyclobutane-1,2-diol: Similar structure but with hydroxyl groups at different positions.
Uniqueness
The mixture of diastereomers also adds to its complexity and versatility in various chemical reactions and applications .
Properties
CAS No. |
2613388-71-7 |
---|---|
Molecular Formula |
C5H10O2 |
Molecular Weight |
102.1 |
Purity |
95 |
Origin of Product |
United States |
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